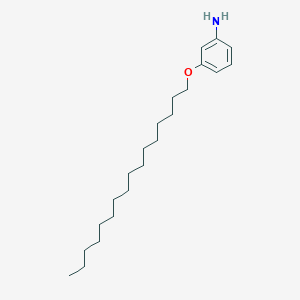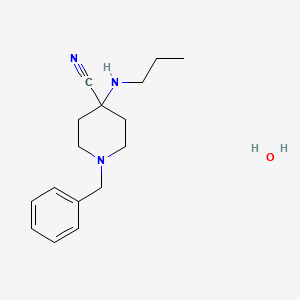![molecular formula C23H29BrN4O3S B11968496 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11968496.png)
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H29BrN4O3S This compound is notable for its intricate structure, which includes a piperazine ring, a sulfonyl group, and a hydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the piperazine derivative: The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]-1-piperazine.
Synthesis of the hydrazide: The next step involves the reaction of the piperazine derivative with acetohydrazide under controlled conditions to form the intermediate compound.
Condensation reaction: Finally, the intermediate compound undergoes a condensation reaction with 4-tert-butylbenzaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the hydrazide moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products depend on the nucleophile used but may include various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for developing new pharmaceuticals, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
- 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups. The presence of the tert-butyl group provides steric hindrance, which can affect its reactivity and binding properties. Additionally, the bromine atom on the phenyl ring allows for further functionalization, making it a versatile compound for various applications.
特性
分子式 |
C23H29BrN4O3S |
|---|---|
分子量 |
521.5 g/mol |
IUPAC名 |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H29BrN4O3S/c1-23(2,3)19-6-4-18(5-7-19)16-25-26-22(29)17-27-12-14-28(15-13-27)32(30,31)21-10-8-20(24)9-11-21/h4-11,16H,12-15,17H2,1-3H3,(H,26,29)/b25-16+ |
InChIキー |
BFRRSQPZJVKWBJ-PCLIKHOPSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968415.png)
![diisobutyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968423.png)
![4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B11968429.png)
![(5Z)-3-Benzyl-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968432.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968461.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968462.png)



![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11968504.png)
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968509.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968512.png)

